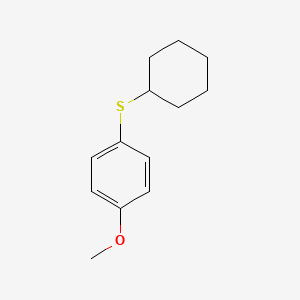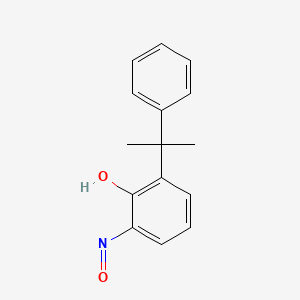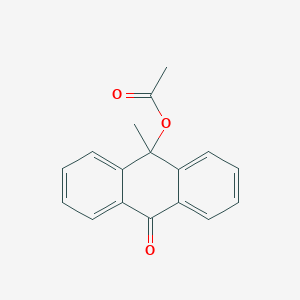
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10ClF3N3O4 It is characterized by the presence of chloro, nitro, propyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 3-chloro-4-(trifluoromethyl)aniline, followed by the introduction of the propyl group through alkylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of propyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes, making the compound a potential candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Trifluralin: 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline.
Fluchloralin: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.
Uniqueness
3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is unique due to the presence of the chloro group, which can undergo specific substitution reactions not possible with similar compounds like trifluralin and fluchloralin. Additionally, the combination of nitro and trifluoromethyl groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
59431-93-5 |
|---|---|
Molecular Formula |
C10H9ClF3N3O4 |
Molecular Weight |
327.64 g/mol |
IUPAC Name |
3-chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N3O4/c1-2-3-15-8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4,15H,2-3H2,1H3 |
InChI Key |
MPPPRVBUBYYAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)






![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)



